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Abstract

This technical guide provides a comprehensive overview of 2-(2-fluorophenoxy)-1-
phenylethanamine, a substituted phenethylamine derivative of interest to researchers in
neuropharmacology and medicinal chemistry. While direct pharmacological data on this specific
molecule is limited in public literature, its structural similarity to a well-established class of
psychoactive compounds suggests its potential as a modulator of monoamine neurotransmitter
systems. This document consolidates all available chemical data, presents a detailed, plausible
synthetic pathway with step-by-step protocols, discusses methods for analytical
characterization, and provides an expert analysis of its likely pharmacological profile based on
established structure-activity relationships within the phenethylamine class. This guide is
intended for researchers, scientists, and drug development professionals seeking to
understand, synthesize, and evaluate this and related compounds.

Chemical Identity and Properties

2-(2-fluorophenoxy)-1-phenylethanamine is a chiral organic compound belonging to the
phenethylamine class. The structure features a phenethylamine backbone with a 2-
fluorophenoxy substituent at the beta () position. This modification, particularly the
introduction of a fluorine atom, is a common strategy in medicinal chemistry to alter a
molecule's metabolic stability, lipophilicity, and receptor binding affinity.

© 2026 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b13209551?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13209551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Nomenclature and Structure

o Systematic IUPAC Name: 2-(2-fluorophenoxy)-1-phenylethan-1-amine

e Common Synonyms: 2-(2-fluorophenoxy)-1-phenylethylamine

e Common Form: Primarily available and documented as its hydrochloride salt.
« CAS Number (HCI Salt); 1171091-08-9[1]

o CAS Number (Free Base): Not assigned or not commonly available.

o Chemical Structure (Free Base): (lllustrative)

Physicochemical Properties

The properties listed below are for the hydrochloride salt (CAS: 1171091-08-9), as this is the
most documented form.

Property Value Source

Molecular Formula C14H1sCIFNO Sigma-Aldrich[1]
Molecular Weight 267.73 g/mol Sigma-Aldrich[1]
Physical Form Powder Sigma-Aldrich[1]
Purity Typically 295% Sigma-Aldrich[1]
Storage Temperature Room Temperature Sigma-Aldrich[1]

LZIQQJVIECPAGY- _ _
InChl Key (HCI Salt) Sigma-Aldrich[1]
UHFFFAOYSA-N

Proposed Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for 2-(2-fluorophenoxy)-1-phenylethanamine is not
readily available in the literature, a logical and efficient two-step synthetic route can be
proposed based on well-established organic chemistry reactions. The strategy involves the
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formation of a key ketone intermediate via Williamson ether synthesis, followed by reductive
amination to yield the target primary amine.

Retrosynthetic Analysis

The primary amine can be disconnected at the C-N bond, pointing to a ketone precursor and
an ammonia source. This ketone, 2-(2-fluorophenoxy)-1-phenylethanone, can be further
disconnected at the ether linkage, leading back to commercially available starting materials: 2-
bromoacetophenone and 2-fluorophenol.

C-O Disconnection C-N Disconnection .
2-Bromoacetophenone + 2-Fluorophenol (Williamson Ether Synthesis) %G-(Z-ﬂuoruphenuxy)-l-phenylethanona% (Reductive Amination) 2-(2-fluorophenoxy)-1-phenylethanamine

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Workflow Diagram

The forward synthesis follows the logic of the retrosynthesis, beginning with the formation of
the ether bond and concluding with the installation of the amine.

Step 1: Williamson Ether Synthesis

Intermediate:
2-(2-fluorophenoxy)-1-phenylethanone

4 Step 2: Reductive Amination h

Solvent (e.g., Methanol S Final Product:
Acidic Conditions 2-(2-fluorophenoxy)-1-phenylethanamine

Base (e.g., KzCO3)
Solvent (e.g., Acetone)

2-Fluorophenol +
2-Bromoacetophenone

—
Reducing Agent
(e.g., NaBHsCN)

—
Ammonia Source
(e.g., NHaOAc)
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Caption: Proposed two-step synthesis workflow.

Detailed Laboratory Protocols

Protocol 2.3.1: Synthesis of 2-(2-fluorophenoxy)-1-phenylethanone (Ketone Intermediate)

o Principle: This step utilizes the Williamson ether synthesis, a classic Sn2 reaction where a
phenoxide nucleophile displaces a halide.[2] 2-fluorophenol is deprotonated by a mild base
to form the nucleophilic 2-fluorophenoxide, which then attacks the electrophilic carbon of 2-
bromoacetophenone.

o Materials:
o 2-Fluorophenol (1.0 eq)
o 2-Bromoacetophenone (1.0 eq)
o Potassium carbonate (K2COs, 1.5 eq), anhydrous
o Acetone, anhydrous
o Deionized water
o Ethyl acetate
o Brine (saturated NacCl solution)
o Magnesium sulfate (MgSOa), anhydrous
e Procedure:

o To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-
fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

o Stir the suspension vigorously at room temperature for 15 minutes.

o Add 2-bromoacetophenone (1.0 eq) to the mixture.
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o Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Once the reaction is complete, cool the mixture to room temperature and filter off the
inorganic salts.

o Concentrate the filtrate under reduced pressure to obtain a crude residue.

o Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (to remove
unreacted phenol), deionized water, and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by flash column chromatography (silica gel, eluting with a
hexane/ethyl acetate gradient) to yield pure 2-(2-fluorophenoxy)-1-phenylethanone.

Protocol 2.3.2: Synthesis of 2-(2-fluorophenoxy)-1-phenylethanamine

e Principle: This step employs reductive amination. The ketone intermediate reacts with an
ammonia source to form a transient imine or enamine, which is then reduced in situ by a
hydride reducing agent to the final amine.[3] Sodium cyanoborohydride is an ideal reducing
agent for this transformation as it is selective for the protonated iminium ion over the ketone
starting material.

o Materials:
o 2-(2-fluorophenoxy)-1-phenylethanone (1.0 eq)
o Ammonium acetate (NH4OAc, 10 eq)
o Sodium cyanoborohydride (NaBHsCN, 1.5 eq)
o Methanol, anhydrous
o Deionized water

o Dichloromethane (DCM)
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o 1M Hydrochloric acid (HCI)

o 1M Sodium hydroxide (NaOH)

e Procedure:

o Dissolve 2-(2-fluorophenoxy)-1-phenylethanone (1.0 eq) and a large excess of ammonium
acetate (10 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere
(e.g., nitrogen or argon).

o Stir the solution at room temperature for 30 minutes to facilitate imine formation.

o In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a small amount
of methanol.

o Add the NaBHsCN solution dropwise to the reaction mixture at room temperature.

o Stir the reaction for 24-48 hours, monitoring by TLC for the disappearance of the ketone.
o Quench the reaction by slowly adding deionized water.

o Remove the methanol under reduced pressure.

o Make the remaining aqueous solution basic (pH > 10) by adding 1M NaOH.

o Extract the aqueous layer with dichloromethane (3x).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate,
filter, and concentrate to yield the crude free base.

o For conversion to the hydrochloride salt, dissolve the crude free base in diethyl ether and
add a solution of HCI in ether dropwise until precipitation is complete. Filter the resulting
solid and dry under vacuum.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the
synthesized compound.
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Spectroscopic Analysis (Predicted)

While experimental spectra are not publicly available, the expected signals can be predicted
based on the molecular structure and data from analogous compounds.

Technique Expected Observations

Aromatic Protons: Multiple signals between
~6.8-7.5 ppm corresponding to the two distinct
phenyl rings. The protons on the fluorophenyl
ring will show complex splitting patterns due to
both H-H and H-F coupling. Benzylic Proton (-
CH-NHz2): A multiplet around ~4.5-5.0 ppm.
Methylene Protons (-CH2-O-): Two

1H NMR

diastereotopic protons appearing as a multiplet
(or two doublets of doublets) around ~4.0-4.5
ppm. Amine Protons (-NHz): A broad singlet that
can appear over a wide range and is

exchangeable with D20.

Aromatic Carbons: Multiple signals in the ~115-
160 ppm region. The carbon directly attached to
fluorine will show a large C-F coupling constant.
13C NMR Carbonyl Carbon (Ketone Intermediate): A
signal around ~195 ppm. Benzylic Carbon (-CH-
NHz): A signal around ~55-60 ppm. Methylene
Carbon (-CH2-O-): A signal around ~70-75 ppm.

[M+H]* (Free Base): Expected m/z = 232.1132
M s (ESI+) (for C14aH1sFNO). High-resolution mass
ass Spec +
P spectrometry should be used to confirm the

elemental composition.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the
purity of the final compound.
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Parameter Typical Condition Rationale

Provides good retention and
C18 Reverse-Phase (e.g., 4.6 ]
Column separation for moderately
x 150 mm, 5 um) )
polar aromatic compounds.

Trifluoroacetic acid (TFA) acts

) A: Water + 0.1% TFA,; B: as an ion-pairing agent to
Mobile Phase o )
Acetonitrile + 0.1% TFA improve peak shape for the
amine.
A standard gradient to elute
Gradient 5% to 95% B over 20 minutes compounds with a range of
polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
The phenyl rings provide
Detection UV at 254 nm and 220 nm strong UV absorbance at these

wavelengths.

Ensures that biological data is
i >95% (preferably >98%) for )
Purity Target attributable to the compound of
research use )
interest.

Potential Pharmacology and Mechanism of Action

Direct pharmacological studies on 2-(2-fluorophenoxy)-1-phenylethanamine are not available in
the public domain. However, its structure as a phenethylamine derivative allows for an informed
discussion of its probable biological targets and mechanism of action. The phenethylamine
scaffold is the backbone for a vast number of neuroactive substances, including endogenous
neurotransmitters and synthetic drugs.[3][4]

Predicted Biological Targets

Substituted phenethylamines are well-known to interact with monoamine systems in the central
nervous system.[3] The primary molecular targets are likely to include:
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e Monoamine Transporters: The dopamine transporter (DAT), norepinephrine transporter
(NET), and serotonin transporter (SERT) are the most common targets for this class. The
compound could act as a substrate (releaser) or an inhibitor (reuptake inhibitor).

o Trace Amine-Associated Receptor 1 (TAAR1): This G-protein coupled receptor is a key
target for endogenous trace amines like 3-phenylethylamine and is known to modulate
dopaminergic and serotonergic activity.[3]

» Monoamine Receptors: Direct agonist or antagonist activity at dopamine (D1, D2, etc.) or
serotonin (5-HT1a, 5-HT2a, etc.) receptors is also possible.

Structure-Activity Relationship (SAR) Insights

e Phenethylamine Core: This is the essential pharmacophore for interaction with monoamine
transporters and receptors. It mimics endogenous neurotransmitters like dopamine and
norepinephrine.

e [B-Phenoxy Group: The addition of a bulky phenoxy group at the beta-position, as seen in this
molecule, often reduces or eliminates activity as a monoamine releaser while potentially
enhancing affinity for certain receptors.

e 2-Fluoro Substituent: Fluorine substitution is a key tool in drug design. An ortho-fluoro group
on the phenoxy ring can significantly alter the molecule's conformation and electronic
properties. This can lead to increased selectivity for a specific biological target, enhanced
metabolic stability by blocking sites of oxidation, and improved blood-brain barrier
penetration. Studies on other phenethylamine derivatives have shown that halogen
substitutions can enhance affinity for targets like the 5-HTza receptor.[5][6]
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Caption: Hypothesized interactions with CNS targets.

Applications in Research and Development

Given the absence of clinical data, 2-(2-fluorophenoxy)-1-phenylethanamine should be
considered a research chemical. Its value lies in its potential use as a tool compound for:

e Probing Structure-Activity Relationships: Synthesizing and testing this compound alongside
a library of related analogues can help elucidate the specific roles of the phenoxy and fluoro
substituents in binding to monoamine transporters and receptors.

» New Ligand Discovery: It can serve as a scaffold or starting point for the development of
novel ligands with improved potency, selectivity, or pharmacokinetic properties for targets like
DAT, SERT, or specific 5-HT receptor subtypes.

e Pharmacological Tool: If found to be highly selective for a particular target, it could be used in
vitro and in vivo to study the physiological and behavioral roles of that target.

Safety, Handling, and Storage
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As a novel research chemical with limited toxicological data, 2-(2-fluorophenoxy)-1-
phenylethanamine hydrochloride must be handled with appropriate caution.

Hazard Identification

Safety data for the hydrochloride salt indicates the following GHS hazard statements:[1]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Handling Procedures

o Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g.,
nitrile), and safety glasses or goggles at all times.

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood, to avoid inhalation of the powder.

» Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

o First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for
at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical
attention.

Storage Conditions

o Store in a tightly sealed container in a cool, dry, and well-ventilated place.
» Keep away from incompatible materials such as strong oxidizing agents.

e The recommended storage temperature is room temperature.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-(2-fluorophenoxy)-1-phenylethan-1-amine hydrochloride | 1171091-08-9
[sigmaaldrich.com]

e 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://en.wikipedia.org/wiki/Substituted_phenethylamine
https://en.wikipedia.org/wiki/Phenethylamine
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.organic-chemistry-tutor.com/williamson-ether-synthesis/
https://www.chem.wisc.edu/courses/345/Fall2016/Lab/Williamson_Ether_Synthesis.pdf
https://pubmed.ncbi.nlm.nih.gov/36224112/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9970836/
https://garg.chem.ucla.edu/patents-products/
https://www.regulations.gov/document/PTO-PTE-2021-0021-0002
https://patentimages.storage.googleapis.com/b2/24/f0/a62c964147321e/US7790905.pdf
https://patentimages.storage.googleapis.com/95/6a/d0/5c7546e8851493/US20180265507A1.pdf
https://www.benchchem.com/product/b13209551?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/TW/zh/product/enamine/ena187622938?context=bbe
https://www.sigmaaldrich.com/TW/zh/product/enamine/ena187622938?context=bbe
https://patentimages.storage.googleapis.com/94/28/87/1895af0f865168/US11554118.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13209551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3. Phenethylamine - Wikipedia [en.wikipedia.org]

4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine
Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. Structure—Activity Relationship and Evaluation of Phenethylamine and Tryptamine
Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-fluorophenoxy)-1-
phenylethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13209551#2-2-fluorophenoxy-1-phenylethanamine-
cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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